![molecular formula C18H34N2O5 B2535625 Propyl (3-(1-((tert-butoxycarbonyl)amino)-3-methylbutyl)oxetan-3-yl)glycinate CAS No. 1620924-11-9](/img/structure/B2535625.png)
Propyl (3-(1-((tert-butoxycarbonyl)amino)-3-methylbutyl)oxetan-3-yl)glycinate
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Overview
Description
This compound is a derivative of glycine, which is the simplest amino acid. The tert-butoxycarbonyl group is a common protecting group used in peptide synthesis. The oxetane ring is a three-membered cyclic ether, which is known for its high strain and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the tert-butoxycarbonyl protecting group, the formation of the oxetane ring, and the attachment of the propyl group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The presence of the oxetane ring could introduce strain into the molecule, potentially affecting its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxetane ring and the tert-butoxycarbonyl group. The oxetane ring is known for its high reactivity due to ring strain, while the tert-butoxycarbonyl group could be removed under acidic or basic conditions to reveal the amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the nonpolar tert-butyl group could affect its solubility properties .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
propyl 2-[[3-[(1S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]oxetan-3-yl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O5/c1-7-8-24-15(21)10-19-18(11-23-12-18)14(9-13(2)3)20-16(22)25-17(4,5)6/h13-14,19H,7-12H2,1-6H3,(H,20,22)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZJSMBNZGFXNK-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CNC1(COC1)C(CC(C)C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)CNC1(COC1)[C@H](CC(C)C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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